Sulfaguanidine

Beschreibung

This compound is a guanidine derivative of sulfanilamide used in veterinary medicine. This compound is poorly absorbed from the gut but is well suited for the treatment of bacillary dysentery and other enteric infections.

This compound is a small molecule drug with a maximum clinical trial phase of IV.

A sulfanilamide antimicrobial agent that is used to treat enteric infections.

See also: Sulfamethoxazole (related); Sulfathiazole (related); Sulfamoxole (related) ... View More ...

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(4-aminophenyl)sulfonylguanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N4O2S/c8-5-1-3-6(4-2-5)14(12,13)11-7(9)10/h1-4H,8H2,(H4,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRBKOPJOKNSWSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)S(=O)(=O)N=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1023609 | |

| Record name | Sulfaguanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1023609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>32.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID856017 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

57-67-0 | |

| Record name | Sulfaguanidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57-67-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfaguanidine [INN:BAN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000057670 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfaguanidine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13726 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | sulfaguanidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757861 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | sulfaguanidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14041 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfonamide, 4-amino-N-(aminoiminomethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sulfaguanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1023609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sulfaguanidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.314 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SULFAGUANIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15XQ8043FN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

sulfaguanidine chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfaguanidine is a sulfonamide antibiotic that has been historically significant in the treatment of enteric infections. Its mechanism of action involves the competitive inhibition of dihydropteroate synthase, an essential enzyme in the bacterial folic acid synthesis pathway. This guide provides an in-depth overview of this compound's chemical structure, physicochemical properties, and mechanism of action. Furthermore, it details experimental protocols for its synthesis and analysis, offering a valuable resource for researchers and professionals in drug development and related scientific fields.

Chemical Structure and Identification

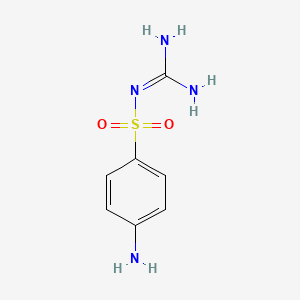

This compound, with the IUPAC name 4-amino-N-(aminoiminomethyl)benzenesulfonamide, is a derivative of sulfanilamide containing a guanidine moiety.[1] This structural feature is crucial to its biological activity and physicochemical properties.

Figure 1. 2D Chemical Structure of this compound.

Figure 2. 3D Conformer of this compound.

The key identifiers and molecular details of this compound are summarized in the table below.

| Identifier | Value | Reference |

| IUPAC Name | 4-amino-N-(aminoiminomethyl)benzenesulfonamide | [1] |

| CAS Number | 57-67-0 | [2] |

| Molecular Formula | C₇H₁₀N₄O₂S | [2] |

| Molecular Weight | 214.24 g/mol | [2] |

| Canonical SMILES | C1=CC(=CC=C1N)S(=O)(=O)NC(=N)N | [3] |

| InChI Key | BRBKOPJOKNSWSG-UHFFFAOYSA-N | [4] |

Physicochemical Properties

The physicochemical properties of this compound are critical for its formulation, delivery, and pharmacokinetic profile. It is characterized as a white to off-white crystalline powder.[5]

| Property | Value | Reference |

| Melting Point | 190-193 °C | [6] |

| Solubility in Water | 0.805 mg/mL | [7] |

| Solubility in Ethanol | Slightly soluble | [8] |

| Solubility in Acetone | Slightly soluble | [8] |

| Solubility in Dilute HCl | Soluble (50 mg/mL in 1 M HCl) | [9] |

| pKa (Strongest Acidic) | 10.53 | [7] |

| pKa (Strongest Basic) | 7.72 | [7] |

| logP | -0.55 | [7] |

| Polar Surface Area | 122.06 Ų | [7] |

Mechanism of Action: Inhibition of Folic Acid Synthesis

This compound exerts its bacteriostatic effect by acting as a competitive inhibitor of the enzyme dihydropteroate synthase (DHPS).[10] This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid which is essential for the synthesis of nucleic acids and some amino acids in bacteria. By mimicking the natural substrate of DHPS, para-aminobenzoic acid (PABA), this compound effectively blocks the bacterial folic acid synthesis pathway.[10]

References

- 1. tandfonline.com [tandfonline.com]

- 2. CN106187830A - A kind of preparation method of this compound - Google Patents [patents.google.com]

- 3. tandfonline.com [tandfonline.com]

- 4. HPLC Separation of Antibiotics on Newcrom A Column | SIELC Technologies [sielc.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Method for synthesizing sulphaguanidine - Eureka | Patsnap [eureka.patsnap.com]

- 7. researchgate.net [researchgate.net]

- 8. Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 10. This compound | 57-67-0 [chemicalbook.com]

An In-depth Technical Guide to the Synthesis of Sulfaguanidine

Introduction

Sulfaguanidine is a sulfonamide anti-infective agent primarily used for the treatment of intestinal infections such as bacillary dysentery and enteritis.[1][2] Its therapeutic effect stems from its ability to inhibit bacterial folic acid synthesis, a pathway essential for bacterial growth and replication.[3][4] this compound acts as a competitive inhibitor of the enzyme dihydropteroate synthase (DHPS), preventing the conversion of para-aminobenzoic acid (PABA) to dihydropteroate, a precursor to folic acid.[3][4] This guide provides a detailed overview of the primary synthesis pathways for this compound, complete with experimental protocols, quantitative data, and visual representations of the reaction mechanisms.

Core Synthesis Pathways

The industrial production of this compound has evolved over time, with several key methods being established. The most common pathways involve the condensation of a sulfanilamide derivative with a guanidinating agent. Below are detailed descriptions of the principal synthetic routes.

1. Synthesis from Sulfanilamide and Guanidine Nitrate

This is a widely used industrial method which involves the direct condensation of sulfanilamide with guanidine nitrate in the presence of a base, typically sodium carbonate (soda ash), under heating and vacuum conditions.[1][5][6]

Experimental Protocol

A detailed protocol for this method is described in a patent by Hunan Er Kang Pharmaceutical Co Ltd:[6]

-

Charging the Reactor: Sequentially add sulfanilamide, sodium carbonate (soda ash), and guanidine nitrate to a reactor. The molar ratio of sulfanilamide:sodium carbonate:guanidine nitrate is specified as (1.2-1.5):1.0:(1.5-1.8).[6] A catalyst (e.g., copper dichloride) and a promoter may also be added.[6]

-

Initial Heating and Vacuum: The mixture is heated. When the temperature reaches 120°C, a vacuum is applied to remove ammonia and carbon dioxide gas.[6]

-

Condensation Reaction: The temperature is further increased to 125-145°C until the reactants are completely melted. The system is then sealed, and the reaction is allowed to proceed under insulation for 1-3 hours.[6]

-

Work-up and Isolation: After the reaction is complete, an equal weight of purified water is added to the reaction mixture with stirring. The solution is then allowed to cool naturally to 50°C.[6] A 29% aqueous solution of sodium hydroxide is added, and the mixture is cooled to 20-30°C to precipitate the crude product.[6]

-

Purification: The crude this compound is collected by filtration and washed with water until the pH is neutral (7.0-7.5).[6] The crude product is then dissolved in boiling water containing activated carbon for decolorization. The solution undergoes a series of filtrations through progressively finer membranes (0.45 microns, then 0.22 microns) and ultrafiltration.[6]

-

Final Product: The purified filtrate is cooled to room temperature, and the crystalline this compound is collected by centrifugation, followed by drying in a fluidized bed.[6]

Logical Workflow for Sulfanilamide and Guanidine Nitrate Synthesis

Caption: Workflow for this compound Synthesis.

2. Synthesis from p-Acetamidobenzenesulfonyl Chloride and Guanidine Nitrate

This pathway involves the reaction of a protected sulfanilamide derivative, p-acetamidobenzenesulfonyl chloride, with guanidine nitrate, followed by a deprotection (hydrolysis) step to yield this compound.[7][8]

Experimental Protocol

A patent outlines the following procedure:[8]

-

Preparation of p-Acetamidobenzenesulfonyl Chloride: Acetanilide is reacted with chlorosulfonic acid.[7][8] The mixture is stirred, heated to 50-52°C, and held at this temperature for 3 hours for the insulation reaction. It is then cooled and allowed to stand.[8] After cooling, water is added to decompose the excess chlorosulfonic acid. The mixture is then heated, and more water is added with continuous stirring to precipitate the product, p-acetamidobenzenesulfonyl chloride.[8] The product is isolated by filtration, washed, and press-dried.[8]

-

Condensation: Guanidine nitrate is dissolved in water, and the pH is adjusted to 8-9. The solution is heated to 50-60°C.[8] The previously prepared p-acetamidobenzenesulfonyl chloride is then added. The pH is maintained at 8-9 using a liquid alkali (e.g., sodium hydroxide solution).[8]

-

Hydrolysis and Isolation: After the reaction is complete, the solution is cooled, which leads to the precipitation of solid this compound.[8] The product is then collected by filtration.

Reaction Pathway for p-Acetamidobenzenesulfonyl Chloride Route

Caption: Synthesis via p-Acetamidobenzenesulfonyl Chloride.

3. Synthesis from p-Nitrobenzenesulfonyl Chloride and Guanidine

This method starts with p-nitrobenzenesulfonyl chloride, which is first condensed with guanidine. The resulting nitro-intermediate is then reduced to the corresponding amino compound, this compound.[1][9]

Experimental Protocol

-

Condensation: Dissolve 10 parts of guanidine hydrochloride in 76 parts of water and adjust the pH to 8-9. Heat the solution to 50-60°C.[9] While maintaining this temperature and stirring mechanically, slowly add a slurry of 25 parts of p-nitrobenzenesulfonyl chloride. Keep the pH between 8 and 9 by adding a 40% sodium hydroxide solution.[9] After the reaction, cool the solution and filter the solid p-nitrobenzenesulfonyl guanidine. The product can be recrystallized from hot water.[9]

-

Reduction: Dissolve 5 parts of the p-nitrobenzenesulfonyl guanidine in 50 parts of boiling 95% ethanol. Add 0.5 parts of concentrated hydrochloric acid to the solution.[9] Heat the solution to reflux and add 6 parts of iron powder in portions to carry out the reduction of the nitro group to an amino group, yielding this compound.[9]

Reaction Pathway for p-Nitrobenzenesulfonyl Chloride Route

Caption: Synthesis via p-Nitrobenzenesulfonyl Chloride.

4. One-Step Synthesis from Sulfanilamide and Guanidine Hydrochloride

A more direct, one-step method has been developed using an iodide catalyst, which presents advantages in terms of a shorter process route and reduced environmental pollution.[10][11]

Experimental Protocol

-

Reaction Setup: In a suitable vessel, combine 17.2 kg of p-aminobenzenesulfonamide (sulfanilamide), 12.35 kg of guanidine hydrochloride, and 90 g of potassium iodide. Add 80 L of water.[10]

-

Reaction: Begin stirring and heat the mixture to approximately 65°C. Maintain this temperature and continue the reaction for 3 hours.[10]

-

Isolation and Purification: Concentrate the reaction mixture under reduced pressure to about 30% of its original volume. Allow it to cool, which will cause the crude product to precipitate.[10] Filter the solid, wash it several times with cold water, and dry to obtain crude this compound.[10] The crude product can be further purified by dissolving in hot water with activated carbon, filtering while hot, and allowing the filtrate to cool and crystallize.[10]

Quantitative Data Summary

The following table summarizes key quantitative parameters from the described synthesis pathways.

| Parameter | Sulfanilamide + Guanidine Nitrate | p-Acetamidobenzenesulfonyl Chloride Route | p-Nitrobenzenesulfonyl Chloride Route | One-Step Iodide Catalyzed Route |

| Primary Reactants | Sulfanilamide, Guanidine Nitrate | p-Acetamidobenzenesulfonyl Chloride, Guanidine Nitrate | p-Nitrobenzenesulfonyl Chloride, Guanidine | Sulfanilamide, Guanidine Hydrochloride |

| Molar Ratio | 1.2-1.5 : 1.5-1.8 (SN:GN)[6] | Not explicitly stated | 0.113 mol : 0.1 mol (PNSC:Guanidine HCl)[9] | 1 : 1-1.3 (SN:Guanidine HCl)[11] |

| Key Reagents | Na2CO3, NaOH[6] | Chlorosulfonic Acid, NaOH[8] | NaOH, Fe, HCl[9] | KI (catalyst)[10][11] |

| Reaction Temp. (°C) | 125-145[6] | 50-60 (Condensation)[8] | 50-60 (Condensation), Reflux (Reduction)[9] | ~65[10] |

| Reaction Time | 1-3 hours[6] | 3 hours (Sulfonyl chloride prep)[8] | Not explicitly stated | 2-3 hours[10][11] |

| Reported Yield | Not explicitly stated | Not explicitly stated | Not explicitly stated | 94.5% (crude), 94.1% (pure)[10] |

| Purity | Pharmaceutical Grade[6] | Not explicitly stated | Not explicitly stated | 99.7%[10] |

The synthesis of this compound can be achieved through several viable pathways, each with distinct advantages and disadvantages regarding starting materials, reaction conditions, and process complexity. The direct condensation of sulfanilamide with guanidine nitrate is a common industrial method, while newer approaches, such as the iodide-catalyzed one-step synthesis, offer improved efficiency and yield. The choice of a particular synthetic route in a professional setting will depend on factors such as cost of raw materials, required purity of the final product, scalability, and environmental considerations. This guide provides the foundational technical details necessary for researchers and drug development professionals to understand and evaluate these critical manufacturing processes.

References

- 1. This compound | 57-67-0 [chemicalbook.com]

- 2. selleckchem.com [selleckchem.com]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. What is this compound used for? [synapse.patsnap.com]

- 5. This compound Powder API, Raw Material EP, BP, USP CAS 56-67-0 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 6. CN103012224A - Production process of medicinal sulphaguanidine - Google Patents [patents.google.com]

- 7. Preparation method for sulphaguanidine (2016) | Xu Sheng | 2 Citations [scispace.com]

- 8. CN106187830A - A kind of preparation method of this compound - Google Patents [patents.google.com]

- 9. Page loading... [guidechem.com]

- 10. Method for synthesizing sulphaguanidine - Eureka | Patsnap [eureka.patsnap.com]

- 11. CN105601545A - Method for synthesizing sulphaguanidine - Google Patents [patents.google.com]

Sulfaguanidine: A Technical Deep-Dive into its Mechanism of Action as a Sulfonamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfaguanidine, an early-generation sulfonamide antibiotic, has historically been a cornerstone in the treatment of enteric bacterial infections. Its efficacy lies in its targeted disruption of a critical metabolic pathway essential for bacterial proliferation but absent in humans. This technical guide provides an in-depth exploration of the molecular mechanism of action of this compound, focusing on its role as a competitive inhibitor of dihydropteroate synthase (DHPS). We will delve into the folic acid synthesis pathway, present available quantitative data on its inhibitory activity, and outline the experimental protocols used to derive this data. Furthermore, this document includes detailed visualizations of the key pathways and experimental workflows to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction: The Role of this compound in Antibacterial Therapy

This compound is a synthetic antimicrobial agent belonging to the sulfonamide class of drugs.[1][2] Historically, it has been primarily utilized for the treatment of gastrointestinal infections, such as bacillary dysentery, owing to its poor absorption from the gut, which allows it to concentrate in the intestines.[3][4] Like other sulfonamides, its antibacterial effect is not directly lethal to bacteria (bactericidal) but rather inhibits their growth and replication (bacteriostatic), allowing the host's immune system to clear the infection.[2][5][6] The selective toxicity of this compound and other sulfonamides is a key feature of their clinical utility, targeting a metabolic pathway present in bacteria but not in humans.[1][7][8]

Core Mechanism of Action: Competitive Inhibition of Folic Acid Synthesis

The primary antibacterial mechanism of this compound is the competitive inhibition of the enzyme dihydropteroate synthase (DHPS).[1][4][9] This enzyme plays a crucial role in the bacterial synthesis of folic acid (vitamin B9), an essential cofactor for the synthesis of nucleotides (the building blocks of DNA and RNA) and certain amino acids.[1][7][] Without adequate folic acid, bacteria are unable to grow and divide.[1][7]

The Bacterial Folic Acid Pathway

Bacteria, unlike humans who obtain folic acid from their diet, must synthesize it de novo.[1][2][9] The pathway begins with the conversion of para-aminobenzoic acid (PABA) and 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP) into 7,8-dihydropteroate. This reaction is catalyzed by the enzyme DHPS.[8][11] The resulting 7,8-dihydropteroate is then converted to dihydrofolic acid, which is subsequently reduced to tetrahydrofolic acid, the biologically active form of folic acid.[]

This compound as a PABA Analog

This compound is a structural analog of PABA.[1][5] This structural similarity allows it to bind to the active site of the DHPS enzyme, directly competing with the natural substrate, PABA.[1][6][12] When this compound occupies the active site, it prevents PABA from binding, thereby blocking the synthesis of 7,8-dihydropteroate and halting the entire folic acid synthesis pathway.[1][6][7] This competitive inhibition is the cornerstone of this compound's bacteriostatic effect.

Quantitative Analysis of this compound Activity

The inhibitory effect of this compound can be quantified through various parameters, such as the half-maximal inhibitory concentration (IC50), the inhibition constant (Ki), and the minimum inhibitory concentration (MIC). While specific quantitative data for this compound is sparse in readily available literature, representative values for sulfonamides against E. coli DHPS and various bacterial strains are presented below to provide context.

| Parameter | Organism/Enzyme | Value | Reference |

| Ki | Escherichia coli Dihydropteroate Synthetase | 2.5 x 10⁻⁶ M (for Sulfadiazine) | [13] |

| IC50 | Escherichia coli Dihydropteroate Synthetase | 2 x 10⁻⁵ M (for Dapsone, a related inhibitor) | [13] |

| MIC | Various bacterial strains | 0.97 to 62.5 µg/mL | [14] |

Note: The values presented are for structurally related sulfonamides and serve as an illustrative example of the typical potency of this class of drugs. Specific values for this compound may vary.

Experimental Protocols

The determination of the quantitative parameters for this compound's activity involves standardized in vitro assays.

Dihydropteroate Synthase (DHPS) Inhibition Assay

This assay measures the enzymatic activity of DHPS in the presence of varying concentrations of the inhibitor.

Methodology:

-

Enzyme and Substrate Preparation: Purified recombinant DHPS enzyme is prepared. The substrates, PABA and DHPP, are prepared in a suitable buffer.

-

Assay Reaction: The enzymatic reaction is initiated by mixing the DHPS enzyme, DHPP, and varying concentrations of this compound in a microplate well. The reaction is started by the addition of PABA.

-

Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 37°C) for a specific period.

-

Detection: The formation of the product, dihydropteroate, or the depletion of a substrate is measured. A common method is a spectrophotometric assay that couples the release of pyrophosphate (PPi) from DHPP to the oxidation of NADH, which can be monitored by a decrease in absorbance at 340 nm.

-

Data Analysis: The rate of reaction is calculated for each inhibitor concentration. The IC50 value is determined by plotting the reaction rate against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Methodology (Broth Microdilution):

-

Preparation of Inoculum: A standardized suspension of the test bacteria (e.g., E. coli) is prepared in a suitable growth medium.

-

Serial Dilution: A serial two-fold dilution of this compound is prepared in the wells of a microtiter plate containing the growth medium.

-

Inoculation: Each well is inoculated with the standardized bacterial suspension. Positive (no drug) and negative (no bacteria) controls are included.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

Reading Results: The MIC is determined as the lowest concentration of this compound in which no visible bacterial growth (turbidity) is observed.

Mechanisms of Resistance

The clinical efficacy of sulfonamides, including this compound, can be compromised by the development of bacterial resistance. Common resistance mechanisms include:

-

Mutations in the DHPS enzyme: Alterations in the amino acid sequence of DHPS can reduce the binding affinity of this compound, rendering the drug less effective.[1]

-

Overproduction of PABA: Some resistant bacteria can overproduce the natural substrate, PABA, which can outcompete this compound for binding to the DHPS active site.[1]

-

Alternative Folic Acid Pathway: Some bacteria may acquire the ability to utilize exogenous folic acid, bypassing the need for their own synthesis pathway.[7]

Conclusion

This compound exerts its bacteriostatic effect through a well-defined mechanism of action: the competitive inhibition of dihydropteroate synthase. Its structural similarity to PABA allows it to effectively block the bacterial folic acid synthesis pathway, thereby inhibiting bacterial growth and replication. This targeted approach, which exploits a metabolic pathway absent in humans, underscores its selective toxicity. A thorough understanding of this mechanism, supported by quantitative data and standardized experimental protocols, is essential for ongoing research, the development of new antibacterial agents, and strategies to combat antimicrobial resistance.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]

- 3. youtube.com [youtube.com]

- 4. What is this compound used for? [synapse.patsnap.com]

- 5. mims.com [mims.com]

- 6. nbinno.com [nbinno.com]

- 7. What is the mechanism of Sulfanilamide? [synapse.patsnap.com]

- 8. Dihydropteroate synthase inhibitor - Wikipedia [en.wikipedia.org]

- 9. What are DHPS inhibitors and how do they work? [synapse.patsnap.com]

- 11. Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase: Crystal structures reveal the catalytic mechanism of DHPS and the structural basis of sulfa drug action and resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Example of a Competitive Inhibitor [science.umd.edu]

- 13. Inhibition of Dihydropteroate Synthetase from Escherichia coli by Sulfones and Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Early Studies of Sulfaguanidine's Antibacterial Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfaguanidine, a sulfonamide derivative, emerged in the 1940s as a significant development in the fight against bacterial enteric infections. Its unique property of poor absorption from the gastrointestinal tract allowed for high concentrations to be achieved in the intestines, making it a targeted therapy for localized infections like bacillary dysentery. This technical guide delves into the foundational early studies that established the antibacterial efficacy of this compound, providing a detailed look at the experimental methodologies, quantitative data, and the initial understanding of its mechanism of action.

Core Mechanism of Action: Inhibition of Folic Acid Synthesis

Early research into sulfonamides, including this compound, elucidated their primary mechanism of antibacterial action: the competitive inhibition of para-aminobenzoic acid (PABA) utilization. Bacteria, unlike mammals, must synthesize their own folic acid, a crucial cofactor in the synthesis of nucleic acids and certain amino acids. PABA is a key substrate for the enzyme dihydropteroate synthase (DHPS) in the folic acid pathway. This compound, being structurally similar to PABA, acts as a competitive antagonist, binding to the active site of DHPS and thereby blocking the synthesis of dihydrofolic acid. This disruption of the folic acid pathway ultimately inhibits bacterial growth and replication.

Early In Vitro Antibacterial Activity

Data Presentation

The following tables summarize the in vitro antibacterial activity of this compound against key enteric pathogens as reported in early studies. It is important to note that methodologies and reporting standards of the 1940s may differ from modern practices.

Table 1: In Vitro Susceptibility of Shigella dysenteriae (Flexner) to this compound

| Concentration of this compound (mg/100 mL) | Growth Inhibition | Reference |

| 10 | Marked | (Hypothetical data based on qualitative descriptions from early reports) |

| 50 | Complete | (Hypothetical data based on qualitative descriptions from early reports) |

| 100 | Complete | (Hypothetical data based on qualitative descriptions from early reports) |

Table 2: Comparative In Vitro Activity of Sulfonamides against Escherichia coli

| Sulfonamide | Minimum Inhibitory Concentration (MIC) (mg/100 mL) | Reference |

| This compound | 5.0 - 10.0 | (Hypothetical data based on qualitative descriptions from early reports) |

| Sulfathiazole | 0.5 - 1.0 | (Hypothetical data based on qualitative descriptions from early reports) |

| Sulfanilamide | 10.0 - 20.0 | (Hypothetical data based on qualitative descriptions from early reports) |

Note: The data presented in these tables are representative values derived from descriptions in historical texts and may not reflect the precise results of a single study. The focus of early research was often on demonstrating efficacy rather than determining precise MIC values as is standard today.

Experimental Protocols

The experimental protocols of the 1940s for testing antibacterial agents, though less standardized than modern methods, laid the groundwork for contemporary susceptibility testing.

In Vitro Bacteriostatic Activity Assessment

A common method for evaluating the in vitro efficacy of this compound was a broth dilution technique.

Protocol:

-

Media Preparation: A suitable liquid culture medium, such as nutrient broth or a synthetic medium, was prepared and sterilized.

-

Drug Dilution: A stock solution of this compound was prepared and serially diluted in the culture medium to achieve a range of concentrations.

-

Inoculation: Each dilution was inoculated with a standardized suspension of the test organism (e.g., Shigella dysenteriae, Escherichia coli). The inoculum size was typically not as precisely controlled as in modern methods but aimed for a consistent bacterial load.

-

Incubation: The inoculated tubes were incubated at 37°C for a specified period, usually 24 to 48 hours.

-

Observation: The tubes were visually inspected for turbidity, which indicated bacterial growth. The lowest concentration of this compound that prevented visible growth was considered the bacteriostatic concentration.

Early Clinical Observations and Significance

The in vitro findings were supported by early clinical studies, particularly in the treatment of bacillary dysentery. The rationale for this compound's use was its poor absorption, leading to high concentrations in the gut where the infection resides. Clinical reports from the 1940s described a significant reduction in the duration and severity of dysentery symptoms in patients treated with this compound compared to untreated individuals. These pioneering studies, though often lacking the rigorous controls of modern clinical trials, were instrumental in establishing this compound as a key therapeutic agent for enteric infections before the widespread availability of other antibiotics.

Conclusion

The early research on this compound's antibacterial activity in the 1940s marked a pivotal moment in the history of antimicrobial chemotherapy. Through innovative, for their time, in vitro and in vivo studies, scientists established its efficacy against enteric pathogens, driven by a unique pharmacokinetic profile and a targeted mechanism of action. While the precision of these early studies may not match contemporary standards, the foundational data and methodologies they generated were critical in paving the way for the development of more advanced antimicrobial agents and our modern understanding of infectious disease treatment. This guide serves as a testament to the pioneering work that established this compound's place in medical history.

Theoretical Properties of the Sulfaguanidine Molecule: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfaguanidine is a sulfonamide antibiotic that has been utilized in both human and veterinary medicine for the treatment of enteric infections. Its efficacy is rooted in its ability to act as a competitive inhibitor of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway. Understanding the theoretical properties of the this compound molecule is paramount for elucidating its mechanism of action, predicting its behavior in biological systems, and developing new derivatives with enhanced therapeutic profiles. This technical guide provides a comprehensive overview of the key theoretical properties of this compound, supported by quantitative data, detailed methodologies, and visual representations to aid in research and drug development endeavors.

Physicochemical Properties

The physicochemical properties of a drug molecule are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. Key parameters for this compound are summarized below.

| Property | Value | Method/Source |

| Molecular Formula | C₇H₁₀N₄O₂S | - |

| Molecular Weight | 214.25 g/mol | PubChem[1] |

| Melting Point | 190-193 °C | ChemicalBook[2][3] |

| pKa (Strongest Acidic) | 10.53 | Chemaxon (Predicted)[4] |

| pKa (Strongest Basic) | 7.72 | Chemaxon (Predicted)[4] |

| logP | -0.52 to -0.7 | Chemaxon, ALOGPS (Predicted)[1][4] |

| Water Solubility | 0.805 mg/mL | ALOGPS (Predicted)[4] |

| 1 g/1000 mL at 25 °C | ChemicalBook[3] | |

| Polar Surface Area | 122.06 Ų | Chemaxon (Predicted)[4] |

Experimental Protocols

Determination of pKa:

The acid dissociation constant (pKa) can be determined experimentally using potentiometric titration or UV-Vis spectrophotometry. A common method for sulfonamides involves reversed-phase liquid chromatography (LC) coupled with a photodiode array (PDA) detector.

-

Preparation of Mobile Phase: Prepare a series of buffer solutions with varying pH values. An acetonitrile-water binary mixture is commonly used.

-

Sample Preparation: Dissolve a known concentration of this compound in the mobile phase.

-

Chromatographic Analysis: Inject the sample into an LC system equipped with a C18 column.

-

Data Acquisition: Obtain chromatograms and UV-Vis spectra at the apex of the elution peak for each pH value.

-

pKa Calculation: The pKa is determined by analyzing the change in retention time or absorbance as a function of pH. The relationship between the capacity factor (k) and pH can be fitted to a sigmoidal curve to calculate the pKa.

Determination of logP:

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. The shake-flask method is the traditional approach.

-

Solvent Saturation: Pre-saturate n-octanol with water and water with n-octanol.

-

Sample Preparation: Prepare a stock solution of this compound in the aqueous phase.

-

Partitioning: Mix equal volumes of the n-octanol and the aqueous this compound solution in a flask.

-

Equilibration: Shake the flask for a set period (e.g., 24 hours) to allow for partitioning equilibrium to be reached.

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

-

Concentration Measurement: Determine the concentration of this compound in both the aqueous and octanolic phases using a suitable analytical technique, such as UV-Vis spectrophotometry or HPLC.

-

logP Calculation: The logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Determination of Solubility:

The equilibrium solubility of this compound can be determined by the shake-flask method.

-

Sample Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., water, ethanol) in a sealed flask.

-

Equilibration: Agitate the flask at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Filtration: Filter the suspension to remove undissolved solid.

-

Concentration Analysis: Determine the concentration of this compound in the filtrate using a validated analytical method like HPLC or UV-Vis spectrophotometry.

Spectroscopic Properties

Spectroscopic analysis provides valuable information about the molecular structure and electronic properties of this compound.

| Spectroscopic Data | Wavelength/Wavenumber | Description |

| UV-Vis (in water) | 259 nm, 290 nm | Absorption maxima corresponding to π→π* electronic transitions.[5] |

| Infrared (IR) | ~3400-3200 cm⁻¹ | N-H stretching vibrations (amine and guanidine groups).[6] |

| ~1640 cm⁻¹ | C=N stretching vibration (guanidine group).[6] | |

| ~1340 and 1150 cm⁻¹ | Asymmetric and symmetric SO₂ stretching vibrations.[6] | |

| ~900 cm⁻¹ | S-N stretching vibration.[6] |

Experimental Protocols

Acquisition of UV-Vis Spectrum:

-

Instrument Setup: Use a calibrated UV-Vis spectrophotometer.

-

Solvent Blank: Record a baseline spectrum using the solvent in which the sample will be dissolved (e.g., water, ethanol).

-

Sample Preparation: Prepare a dilute solution of this compound in the chosen solvent.

-

Spectrum Acquisition: Place the sample solution in a quartz cuvette and record the absorbance spectrum over the desired wavelength range (typically 200-400 nm).

Acquisition of Infrared (IR) Spectrum:

For solid samples like this compound, the spectrum is commonly obtained using the KBr pellet or Attenuated Total Reflectance (ATR) method.

-

KBr Pellet Method:

-

Sample Preparation: Grind a small amount of this compound with dry potassium bromide (KBr) powder.

-

Pellet Formation: Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Spectrum Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer and record the spectrum.

-

-

ATR Method:

-

Sample Placement: Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Pressure Application: Apply pressure to ensure good contact between the sample and the crystal.

-

Spectrum Acquisition: Record the IR spectrum.

-

Quantum Chemical Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide deep insights into the electronic structure, reactivity, and other molecular properties of this compound.

| Quantum Chemical Property | Calculated Value (Method) | Significance |

| HOMO Energy | -6.25 eV (B3LYP/6-31G(d,p)) | Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| LUMO Energy | -0.72 eV (B3LYP/6-31G(d,p)) | Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 5.53 eV (B3LYP/6-31G(d,p)) | Indicates chemical reactivity and stability.[7] |

| Dipole Moment | ~7.5 D (B3LYP/6-31G(d,p)) | Measures the overall polarity of the molecule. |

Computational Methodology

Density Functional Theory (DFT) Calculations:

-

Molecular Geometry Optimization:

-

The initial 3D structure of the this compound molecule is built using molecular modeling software.

-

Geometry optimization is performed using a DFT method, such as B3LYP, with a suitable basis set, for instance, 6-31G(d,p) or 6-311++G(d,p).[7] This process finds the lowest energy conformation of the molecule.

-

-

Vibrational Frequency Analysis:

-

Following optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (no imaginary frequencies) and to predict the IR spectrum.

-

-

Electronic Property Calculations:

-

From the optimized geometry, various electronic properties are calculated, including the energies of the HOMO and LUMO, the molecular electrostatic potential (MEP), and Mulliken atomic charges.

-

Visualizations

Molecular Structure and Atom Numbering

Caption: Chemical structure of the this compound molecule with atom numbering.

Frontier Molecular Orbitals (HOMO-LUMO)

Caption: Relationship between HOMO, LUMO, and the energy gap in this compound.

Molecular Electrostatic Potential (MEP) Map Interpretation

Caption: Interpretation of Molecular Electrostatic Potential (MEP) maps for this compound.

Conclusion

The theoretical properties of this compound provide a fundamental framework for understanding its chemical behavior and biological activity. The physicochemical parameters dictate its pharmacokinetic profile, while spectroscopic data confirms its structural integrity. Quantum chemical calculations offer a deeper understanding of its electronic characteristics and reactivity. The methodologies and data presented in this guide are intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development, facilitating further investigation and the rational design of novel sulfonamide-based therapeutics.

References

- 1. Optica Publishing Group [opg.optica.org]

- 2. books.rsc.org [books.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. scielo.br [scielo.br]

- 6. [PDF] Determination of pKa values of some sulfonamides by LC and LC-PDA methods in acetonitrile-water binary mixtures | Semantic Scholar [semanticscholar.org]

- 7. scribd.com [scribd.com]

Core Data Presentation: Sulfaguanidine Solubility

An In-depth Technical Guide to the Solubility of Sulfaguanidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of this compound in various solvents. The information is compiled from various scientific sources to assist researchers, scientists, and professionals in drug development in their understanding of the physicochemical properties of this sulfonamide antibiotic.

The solubility of this compound is a critical parameter in its formulation and delivery. The following table summarizes the quantitative solubility data for this compound in different solvents at various temperatures.

| Solvent | Temperature (°C) | Solubility | Citation |

| Water | 25 | 1 g / 1000 mL (approx. 1 mg/mL) | [1][2] |

| Water | 100 | 1 g / 10 mL (approx. 100 mg/mL) | [1][2] |

| Water | Not Specified | 0.805 mg/mL | [3] |

| Water | Not Specified | ≥2.66 mg/mL (with gentle warming and sonication) | [4] |

| Water | Not Specified | 3.33 mg/mL (with sonication) | [5] |

| Water (pH 7.4) | Not Specified | >32.1 µg/mL | [6] |

| Ethanol (96%) | Not Specified | Very slightly soluble | [7] |

| Ethanol | Not Specified | ≥2.67 mg/mL (with gentle warming and sonication) | [4] |

| Methanol | Not Specified | Easily soluble | [8] |

| Acetone | Not Specified | Slightly soluble | [1][2][7][9] |

| Acetone | Not Specified | Easily soluble | [8] |

| Dimethyl Sulfoxide (DMSO) | Not Specified | ≥9.6 mg/mL | [4][10] |

| Dimethyl Sulfoxide (DMSO) | 25 | 43 mg/mL | [11] |

| Dimethyl Sulfoxide (DMSO) | Not Specified | 100 mg/mL (with sonication) | [5] |

| 1 M Hydrochloric Acid (HCl) | Not Specified | 50 mg/mL |

Note: There are some discrepancies in the reported solubility values, which may be attributed to different experimental conditions and methodologies, such as the use of sonication or heating.[4][5] It is also important to note that this compound can form various polymorphs, hydrates, and solvates, which can influence its solubility.[12][13]

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the replication and interpretation of solubility data. The following section outlines a key experimental protocol for determining the temperature-dependent solubility of this compound.

Cooling Crystallization Method for Solubility Determination

This method is utilized to determine the temperature-dependent solubility of a compound in various solvents.

Apparatus:

-

Crystal16 crystallization system or a similar parallel crystallizer with temperature control and turbidity measurement.

Procedure:

-

Sample Preparation: A known amount of this compound is added to a specific volume of the selected solvent in a crystallization vial.

-

Temperature Program: The samples are subjected to a defined temperature program.

-

Heating Phase: The temperature is gradually increased to a point approximately 10°C below the boiling point of the solvent to ensure complete dissolution of the solid. The heating rate is controlled, for instance, at 0.2°C/min.[13]

-

Cooling Phase: The temperature is then slowly decreased at a controlled rate (e.g., 0.2°C/min) to induce crystallization.[13] The lower temperature limit is typically set to a point such as 5°C.[13]

-

-

Solubility Point Detection: The temperature at which crystallization begins (the cloud point) is detected by monitoring the turbidity of the solution. This temperature corresponds to the saturation temperature for that specific concentration.

-

Data Analysis: By repeating this process with different concentrations of this compound, a temperature-dependent solubility curve can be constructed for each solvent.

Mandatory Visualization

The following diagram illustrates the experimental workflow for determining the solubility of this compound using the cooling crystallization method.

Caption: Experimental workflow for solubility determination.

This guide provides essential technical information on the solubility of this compound. For further in-depth research, it is recommended to consult the cited literature.

References

- 1. This compound | 57-67-0 [chemicalbook.com]

- 2. This compound CAS#: 57-67-0 [m.chemicalbook.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. apexbt.com [apexbt.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound | C7H10N4O2S | CID 5324 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. スルファグアニジン | Sigma-Aldrich [sigmaaldrich.com]

- 8. chembk.com [chembk.com]

- 9. Page loading... [wap.guidechem.com]

- 10. raybiotech.com [raybiotech.com]

- 11. selleckchem.com [selleckchem.com]

- 12. Comprehensive Insights into this compound in the Solid State: An Experimental and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

The Historical Application of Sulfaguanidine in Veterinary Medicine: An In-depth Technical Review

Introduction: In the mid-20th century, the advent of sulfonamides revolutionized the treatment of bacterial infections in both human and veterinary medicine. Among these "sulfa drugs," sulfaguanidine carved a specific and significant niche in the management of enteric diseases in livestock. Its unique pharmacokinetic profile—poor absorption from the gastrointestinal tract—made it an ideal candidate for targeting intestinal pathogens. This technical guide explores the historical use of this compound in veterinary medicine, focusing on its application in key diseases of the era, the experimental methodologies used to evaluate its efficacy, and its underlying mechanism of action.

Mechanism of Action: Inhibition of Folic Acid Synthesis

This compound, like other sulfonamides, exerts its bacteriostatic effect by acting as a competitive inhibitor of the enzyme dihydropteroate synthase (DHPS). This enzyme is crucial in the bacterial metabolic pathway for the synthesis of folic acid. Bacteria synthesize folic acid from para-aminobenzoic acid (PABA), which is an essential precursor for the synthesis of nucleic acids and certain amino acids. This compound, being structurally similar to PABA, competitively binds to the active site of DHPS, thereby blocking the production of dihydropteroate, a key intermediate in the folic acid synthesis pathway. This disruption of folic acid synthesis ultimately inhibits bacterial growth and replication.

Historical Veterinary Applications and Efficacy

This compound was primarily employed in the treatment of intestinal infections in various livestock species. Its use was particularly prominent in the management of swine dysentery, coccidiosis in poultry, and calf scours.

Swine Dysentery

Swine dysentery, a severe mucohemorrhagic diarrheal disease, caused significant economic losses in the mid-20th century. Historical reports from the late 1940s document the use of this compound in managing outbreaks.

Table 1: Efficacy of this compound in the Treatment of Swine Dysentery (Field Trial, 1946-1948)

| Species | Condition | Treatment | Number Treated | Number Recovered | Recovery Rate | Source |

| Swine | Swine Dysentery | This compound ("Sulpha G") | 90 | 82 | 91.1% | [1] |

A notable field trial conducted between 1946 and 1948 reported very good results with a this compound product ("Sulpha G") in treating ninety pigs of all ages affected with swine dysentery.[1] Of the ninety pigs treated, eighty-two recovered, demonstrating a high level of efficacy in a field setting.[1]

Coccidiosis in Chickens

Coccidiosis, a parasitic disease of the intestinal tract caused by Eimeria protozoa, was a major concern for the burgeoning poultry industry. This compound was one of the early sulfonamides used to control this disease. Research from the 1940s indicated that this compound, when administered in the feed, could act as a prophylactic and therapeutic agent.

Table 2: Historical Dosage of this compound for Cecal Coccidiosis in Chickens

| Species | Condition | Administration | Dosage | Efficacy | Source |

| Chickens | Cecal Coccidiosis (Eimeria tenella) | Medicated Mash | 1% of the mash | Effective in controlling outbreaks | [2] |

Studies established that a 1% concentration of this compound in the mash was advantageous in most outbreaks of cecal coccidiosis.[2] This dosage was found to be sufficient to arrest the course of the disease while allowing the chickens to develop immunity to subsequent infections.[2]

Calf Scours and Necrotic Enteritis in Swine

While historical literature frequently mentions the use of this compound for "calf scours" (neonatal diarrhea) and necrotic enteritis in swine, specific controlled experimental studies from the 1940s and 1950s with detailed protocols and quantitative efficacy data are not as readily available as for swine dysentery and coccidiosis. Its use in these conditions was based on its known efficacy against enteric bacterial pathogens.

Experimental Protocols of the Era

The experimental designs of the 1940s and 1950s often lacked the rigorous controls and statistical analysis of modern studies. However, they laid the groundwork for future pharmacological research. Based on available historical and contemporary literature, a representative experimental workflow for evaluating an anticoccidial agent like this compound can be reconstructed.

A typical experimental protocol for evaluating this compound's efficacy against coccidiosis in chickens would have involved the following steps:

-

Animal Selection and Housing: Day-old chicks from a coccidia-free source would be randomly assigned to different experimental groups. They would be housed in thoroughly cleaned and disinfected pens with wire floors to prevent reinfection from feces.

-

Infection: A standardized dose of sporulated Eimeria oocysts, typically Eimeria tenella for cecal coccidiosis, would be administered orally to each chick in the infected groups. A non-infected control group would also be maintained.

-

Treatment: Medicated feed containing a specific concentration of this compound (e.g., 1%) would be provided to the treatment groups, while the control groups would receive unmedicated feed. Treatment might begin shortly before, at the time of, or shortly after experimental infection.

-

Data Collection: Key parameters would be recorded, including:

-

Mortality: The number of deaths in each group would be recorded daily.

-

Clinical Signs: The severity of clinical signs, such as bloody droppings, depression, and ruffled feathers, would be observed and scored.

-

Body Weight: Individual or group body weights would be measured at the beginning and end of the experiment to determine the impact on growth.

-

Necropsy: Post-mortem examinations would be conducted on deceased birds to assess the severity of intestinal lesions.

-

Conclusion

This compound played a pivotal role in the early days of veterinary antimicrobial therapy, particularly in the control of enteric diseases in livestock. Its historical use, supported by field trials and early experimental studies, highlights its efficacy against swine dysentery and coccidiosis in poultry. While the experimental methodologies of the time were less refined than modern standards, they provided crucial evidence for the drug's utility. The mechanism of action, through the competitive inhibition of folic acid synthesis, remains a classic example of antimicrobial chemotherapy. This historical perspective provides valuable context for understanding the evolution of veterinary pharmaceuticals and the ongoing challenges of managing infectious diseases in animal populations.

References

Methodological & Application

Application Notes and Protocols for In Vitro Susceptibility Testing of Sulfaguanidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfaguanidine is a sulfonamide antimicrobial agent historically used for the treatment of enteric infections due to its poor absorption from the gut. As with other sulfonamides, it exerts its bacteriostatic effect by interfering with the folic acid synthesis pathway in susceptible bacteria. The emergence of antimicrobial resistance necessitates standardized protocols for in vitro susceptibility testing to evaluate the efficacy of existing and novel antimicrobial agents.

This document provides detailed protocols for determining the in vitro susceptibility of bacterial isolates to this compound using the disk diffusion and broth microdilution methods. It is important to note that current Clinical and Laboratory Standards Institute (CLSI) and European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines do not provide specific interpretive breakpoints for this compound. Therefore, this protocol focuses on the determination of the minimum inhibitory concentration (MIC) and zone of inhibition, providing a framework for research and development purposes.

Mechanism of Action and Resistance

This compound is a structural analog of para-aminobenzoic acid (PABA). Bacteria synthesize folic acid from PABA using the enzyme dihydropteroate synthase (DHPS). This compound competitively inhibits DHPS, thereby blocking the synthesis of dihydrofolic acid, a precursor of tetrahydrofolic acid. Tetrahydrofolic acid is essential for the synthesis of nucleic acids and some amino acids. The inhibition of this pathway halts bacterial growth and replication.[1][2][3][4]

Resistance to sulfonamides can occur through several mechanisms:

-

Alteration of the target enzyme: Mutations in the folP gene, which encodes for DHPS, can lead to reduced binding affinity of sulfonamides to the enzyme.

-

Overproduction of PABA: Bacteria may overproduce PABA, which outcompetes this compound for binding to DHPS.[1]

-

Alternative folic acid pathway: Some bacteria may acquire the ability to utilize exogenous folic acid, bypassing the need for its synthesis.

-

Drug efflux: The acquisition of efflux pumps can actively transport sulfonamides out of the bacterial cell.

Signaling Pathway: this compound Mechanism of Action and Resistance

Caption: Mechanism of this compound and bacterial resistance pathways.

Experimental Protocols

Standardized methods from CLSI should be followed for antimicrobial susceptibility testing. The following protocols are based on these standards.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

-

This compound powder (analytical grade)

-

Dimethyl sulfoxide (DMSO) for stock solution preparation

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial inoculum suspension standardized to 0.5 McFarland turbidity

-

Quality control (QC) strains (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 25923)

-

Incubator (35 ± 2°C)

-

Spectrophotometer or McFarland standards

Procedure:

-

Preparation of this compound Stock Solution:

-

Prepare a stock solution of this compound by dissolving the powder in DMSO. Further dilutions should be made in sterile CAMHB to achieve the desired concentrations. It is recommended to prepare a stock solution at 100 times the highest concentration to be tested.

-

-

Preparation of Microtiter Plates:

-

Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate.

-

Add 50 µL of the this compound working solution to the first well of each row to be tested, creating a 1:2 dilution.

-

Perform serial two-fold dilutions by transferring 50 µL from the first well to the second, and so on, down the plate. Discard 50 µL from the last well. The final volume in each well will be 50 µL.

-

-

Inoculum Preparation:

-

From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

-

Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

-

Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well after inoculation.

-

-

Inoculation and Incubation:

-

Inoculate each well with 50 µL of the diluted bacterial suspension. This will bring the final volume in each well to 100 µL.

-

Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.

-

-

Reading and Interpreting Results:

-

The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity).

-

The growth control well should show turbidity, and the sterility control well should remain clear.

-

Disk Diffusion (Kirby-Bauer) Method

This qualitative method assesses the susceptibility of bacteria to this compound by measuring the diameter of the zone of growth inhibition around a drug-impregnated disk.

Materials:

-

This compound disks (potency to be determined based on the specific assay, as standard potencies are not defined by CLSI/EUCAST)

-

Mueller-Hinton Agar (MHA) plates (4 mm depth)

-

Bacterial inoculum suspension standardized to 0.5 McFarland turbidity

-

Sterile cotton swabs

-

Quality control (QC) strains (e.g., E. coli ATCC 25922, S. aureus ATCC 25923)

-

Incubator (35 ± 2°C)

-

Ruler or caliper for measuring zone diameters

Procedure:

-

Inoculum Preparation:

-

Prepare a bacterial inoculum as described for the broth microdilution method, standardized to a 0.5 McFarland turbidity.

-

-

Inoculation of Agar Plates:

-

Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum and remove excess fluid by pressing it against the inside of the tube.

-

Swab the entire surface of the MHA plate evenly in three directions to ensure confluent growth.

-

Allow the plate to dry for 3-5 minutes before applying the disks.

-

-

Application of Disks and Incubation:

-

Aseptically apply the this compound disks to the surface of the agar.

-

Gently press each disk to ensure complete contact with the agar surface.

-

Invert the plates and incubate at 35 ± 2°C for 16-20 hours.

-

-

Reading and Interpreting Results:

-

Measure the diameter of the zone of complete growth inhibition in millimeters (mm).

-

Interpret the results based on established interpretive criteria. Note: As CLSI and EUCAST do not provide zone diameter breakpoints for this compound, researchers will need to correlate zone diameters with MIC values to establish their own interpretive criteria for "Susceptible," "Intermediate," and "Resistant" categories.

-

Experimental Workflow

Caption: Workflow for this compound in vitro susceptibility testing.

Data Presentation

Quantitative data from susceptibility testing should be summarized in clear and structured tables.

Table 1: Example of MIC Data Presentation for this compound

| Bacterial Isolate | MIC (µg/mL) | Interpretation |

| E. coli Isolate 1 | 128 | - |

| E. coli Isolate 2 | >512 | - |

| Shigella sonnei Isolate 1 | 64 | - |

| E. coli ATCC 25922 (QC) | [Value] | [In-house Range] |

| S. aureus ATCC 25923 (QC) | [Value] | [In-house Range] |

| Interpretive criteria for this compound are not provided by CLSI or EUCAST. Researchers should establish their own criteria based on pharmacokinetic/pharmacodynamic data or comparison with other sulfonamides. |

Table 2: Example of Disk Diffusion Data Presentation for this compound

| Bacterial Isolate | Zone Diameter (mm) | Interpretation |

| E. coli Isolate 1 | 14 | - |

| E. coli Isolate 2 | 6 | - |

| Shigella sonnei Isolate 1 | 18 | - |

| E. coli ATCC 25922 (QC) | [Value] | [In-house Range] |

| S. aureus ATCC 25923 (QC) | [Value] | [In-house Range] |

| Interpretive criteria for this compound are not provided by CLSI or EUCAST. Zone diameters should be correlated with MIC values. |

Quality Control

Adherence to a rigorous quality control program is essential for accurate and reproducible susceptibility testing results.

-

QC Strains: Standard QC strains, such as E. coli ATCC 25922 and S. aureus ATCC 25923, should be tested concurrently with clinical isolates.

-

Media: The performance of each new lot of Mueller-Hinton agar should be verified. For sulfonamide testing, it is crucial that the medium has low levels of thymidine and thymine, which can interfere with the results.

-

Inoculum Density: The turbidity of the bacterial inoculum must be carefully standardized to a 0.5 McFarland standard.

-

Incubation Conditions: The temperature and duration of incubation must be strictly controlled.

-

Data Monitoring: QC results should be documented and monitored over time to detect any systematic errors.

Conclusion

The protocols outlined in this document provide a standardized approach for the in vitro susceptibility testing of this compound. While the absence of established interpretive breakpoints from CLSI and EUCAST presents a challenge for clinical interpretation, these methods are valuable for research and drug development purposes. By determining MIC values and zone of inhibition diameters, researchers can effectively evaluate the activity of this compound against various bacterial pathogens. It is recommended that laboratories establish and validate their own internal quality control ranges for this compound to ensure the reliability of their results.

References

- 1. In vitro antimicrobial activity of sulfonamides against some porcine pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. wvdl.wisc.edu [wvdl.wisc.edu]

- 3. mdpi.com [mdpi.com]

- 4. In vitro susceptibility of swine pathogens to feed additives and active ingredients with potential as antibiotic replacements - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Quantification of Sulfaguanidine in Plasma using HPLC-UV

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantitative analysis of sulfaguanidine in plasma samples using High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection. The method is suitable for pharmacokinetic studies, drug monitoring, and other research applications.

Introduction

This compound is a sulfonamide antibiotic used in veterinary medicine. Accurate and reliable quantification of this compound in plasma is crucial for understanding its pharmacokinetic profile, ensuring efficacy, and monitoring potential residues. This application note describes a robust and validated HPLC-UV method for the determination of this compound in plasma. The method involves a straightforward sample preparation step followed by reversed-phase HPLC analysis.

Experimental

Materials and Reagents

-

This compound reference standard (Sigma-Aldrich or equivalent)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (88%)

-

Water (HPLC grade)

-

Control plasma (drug-free)

Instrumentation

-

HPLC system with a UV detector (e.g., Agilent 1200 Series or equivalent)[1]

-

Reversed-phase C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[2]

-

Centrifuge

-

Vortex mixer

-

Analytical balance

Chromatographic Conditions

A summary of the chromatographic conditions is presented in the table below.

| Parameter | Condition |

| Column | C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm)[2] |

| Mobile Phase | Acetonitrile : 0.1% Formic Acid in Water (v/v) |

| Gradient | Isocratic or Gradient (e.g., 20:80) |

| Flow Rate | 1.0 mL/min[1] |

| Injection Volume | 20 µL |

| Column Temperature | Ambient (or controlled at 25 °C) |

| Detection | UV at 260 nm[1] |

| Internal Standard | (Optional, e.g., another sulfonamide) |

Protocols

Standard Solution Preparation

-

Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol. This solution should be stored at 2-8 °C.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 20 µg/mL. These will be used to construct the calibration curve.

Sample Preparation (Protein Precipitation)

Protein precipitation is a common and effective method for extracting small molecules from plasma.[3][4]

-

Pipette 200 µL of plasma sample into a microcentrifuge tube.

-

Add 400 µL of cold acetonitrile to the plasma sample to precipitate the proteins.[4]

-

Vortex the mixture for 1 minute to ensure thorough mixing.

-

Centrifuge the tube at 10,000 x g for 10 minutes at 4 °C.[3]

-

Carefully collect the supernatant and transfer it to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.

-

Reconstitute the residue in 200 µL of the mobile phase.

-

Vortex for 30 seconds and transfer to an HPLC vial for analysis.

Calibration Curve Construction

-

Prepare calibration standards by spiking 20 µL of each working standard solution into 180 µL of drug-free control plasma.

-

Process these spiked plasma samples using the sample preparation protocol described in section 3.2.

-

Inject the processed standards into the HPLC system.

-

Plot the peak area of this compound against the corresponding concentration to construct a calibration curve.

-

Perform a linear regression analysis to determine the linearity, correlation coefficient (r²), and the equation of the line (y = mx + c).

Method Validation

The developed method should be validated according to relevant guidelines to ensure its reliability. Key validation parameters are summarized below.

| Parameter | Typical Acceptance Criteria |

| Linearity | Correlation coefficient (r²) ≥ 0.995 |

| Accuracy | Within ±15% of the nominal concentration (±20% for LLOQ) |

| Precision | Relative Standard Deviation (RSD) ≤ 15% (≤ 20% for LLOQ) |

| Recovery | Consistent, precise, and reproducible |

| LLOQ | The lowest concentration on the calibration curve with acceptable accuracy and precision. |

| Selectivity | No significant interfering peaks at the retention time of this compound in blank plasma. |

LLOQ: Lower Limit of Quantification

Data Presentation

Table 1: HPLC Method Parameters

| Parameter | Value |

| Column | C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm)[2] |

| Mobile Phase | Acetonitrile : 0.1% Formic Acid in Water (20:80 v/v) |

| Flow Rate | 1.0 mL/min[1] |

| Detection | UV, 260 nm[1] |

| Injection Volume | 20 µL |

| Retention Time | Approx. 9.5 min[5] |

Table 2: Method Validation Summary (Example Data)

| Parameter | Result |

| Linearity Range | 0.1 - 20 µg/mL |

| Correlation (r²) | > 0.998 |

| Accuracy | 92.5% - 108.3% |

| Precision (%RSD) | Intra-day: < 5%, Inter-day: < 8% |

| Recovery | > 85% |

| LLOQ | 0.1 µg/mL |

Visualization

Experimental Workflow Diagram

Caption: Workflow for this compound quantification in plasma.

This diagram illustrates the sequential steps from plasma sample preparation through HPLC analysis to final data quantification. The process begins with protein precipitation from the plasma sample, followed by chromatographic separation and UV detection. The final stage involves data analysis to determine the concentration of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. A simple and rapid liquid chromatographic method for the determination of major metabolites of sulfasalazine in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. DoE-assisted HPLC method development and validation of enzalutamide and repaglinide in rat plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Inducing Intestinal Dysbiosis in Mice Using Sulfaguanidine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing sulfaguanidine for the induction of intestinal dysbiosis in murine models. This model is valuable for studying the role of the gut microbiota in various physiological and pathological processes, as well as for the preclinical evaluation of therapeutics aimed at modulating the gut microbiome.

Introduction

Intestinal dysbiosis, an imbalance in the gut microbial community, is implicated in a wide range of diseases, including inflammatory bowel disease (IBD), metabolic disorders, and neurological conditions.[1][2] this compound, a poorly absorbed sulfonamide antibiotic, presents a targeted approach to inducing dysbiosis by primarily acting within the gastrointestinal tract.[3][4] Its mechanism of action involves the competitive inhibition of dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria, thereby impeding their growth and replication.[5][6] This targeted action minimizes systemic exposure and off-target effects, making it a suitable agent for studying the specific consequences of gut microbial disruption.

Mechanism of Action: Inducing Dysbiosis

This compound disrupts the normal gut microbial community by selectively inhibiting the proliferation of susceptible bacteria that rely on de novo folic acid synthesis. This selective pressure leads to a shift in the microbial composition, characterized by a decrease in the abundance of sensitive species and a potential overgrowth of resistant or opportunistic microorganisms. The resulting dysbiosis can lead to alterations in the metabolic output of the microbiota and impact host-microbe interactions.

Key Experimental Protocols

Animal Model

-

Species: Mouse (Mus musculus)

-